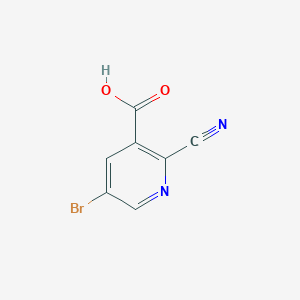

5-Bromo-2-cyanonicotinic acid

描述

Overview of Nicotinic Acid Scaffold in Organic Synthesis

Nicotinic acid, also known as niacin or vitamin B3, is a pyridine-3-carboxylic acid that serves as a vital nutrient in various biological processes. ontosight.ai Beyond its physiological role, the nicotinic acid scaffold is a cornerstone in organic synthesis. Its pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, offers a unique electronic profile and reactive sites that are amenable to a wide array of chemical transformations. The carboxylic acid group at the 3-position provides a handle for derivatization, enabling the construction of amides, esters, and other functional groups. researchgate.net This versatility has led to the synthesis of a vast library of nicotinic acid derivatives with diverse applications. researchgate.netresearchgate.net

Significance of Halogenated and Cyano-Substituted Pyridines

The introduction of halogen and cyano substituents onto the pyridine ring dramatically influences its chemical reactivity and biological activity. Halogenation, the process of introducing one or more halogen atoms, is a critical tool in synthetic chemistry. nih.gov Halopyridines are valuable building blocks, as the halogen atom can serve as a leaving group in nucleophilic substitution reactions or participate in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net This allows for the late-stage functionalization of complex molecules, a crucial strategy in drug discovery. researchgate.net

Similarly, the cyano group (-C≡N) is a powerful electron-withdrawing group that significantly alters the electronic properties of the pyridine ring. Its presence can activate the ring towards certain reactions and can be transformed into other functional groups, such as carboxylic acids, amines, and amides. researchgate.net Cyanopyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antioxidant, and anticancer properties. ekb.eg

Contextualizing 5-Bromo-2-cyanonicotinic acid within Pyridine Chemistry

This compound is a trifunctionalized pyridine derivative, incorporating a bromine atom at the 5-position, a cyano group at the 2-position, and a carboxylic acid at the 3-position. This unique combination of functional groups makes it a highly valuable and versatile building block in organic synthesis. The bromine atom provides a site for cross-coupling reactions, the cyano group can be a precursor for other functionalities, and the carboxylic acid allows for amide bond formation and other derivatizations. glpbio.comuni.lu This multifunctionality allows for the creation of complex molecular architectures from a single, readily available starting material.

Research Trajectories and Future Outlook for Nicotinic Acid Derivatives

Research into nicotinic acid derivatives continues to be a vibrant and promising field. Current research trajectories are focused on several key areas. The development of novel synthetic methodologies to access new and diverse derivatives with high efficiency and selectivity is a constant pursuit. nih.govnih.govdovepress.com

The exploration of their therapeutic potential is another major focus. ontosight.ai Nicotinic acid itself has been used to treat dyslipidemia, and its derivatives are being investigated for a wide range of conditions, including inflammatory diseases, cancer, and neurodegenerative disorders. ontosight.ainih.govnih.gov The ability to fine-tune the properties of these molecules through chemical modification offers the potential to develop new drugs with improved efficacy and safety profiles. nih.govnih.gov The future of nicotinic acid derivatives in research appears bright, with ongoing efforts to unlock their full potential in materials science, catalysis, and medicine. nih.govdovepress.com

Chemical Compound Data

| Compound Name |

| This compound |

| Nicotinic acid |

| 5-Bromo-2-chloronicotinic acid |

| 2-Chloronicotinic acid |

| 5-Bromo-2-hydroxynicotinic acid |

| 2-Aminonicotinic acid |

| 5-Bromonicotinic acid |

| 2-Bromonicotinic acid |

| 5-Bromo-2-chloroisonicotinic acid |

| 2-Amino-6-bromonicotinic acid |

| 5-Bromo-2-formylnicotinic acid |

| 2-Bromomalonaldehyde |

| 5-Bromo-2-chlorobenzoic acid |

| 2-Chlorobenzonitrile |

| 5-Bromo-2-chlorobenzonitrile |

| 5-bromo-2-iodopyrimidine |

| 4,5-dibromo-2-furaldehyde |

| 5-bromo-2-furaldehyde |

| 4-bromo-2-furaldehyde |

| m-methylphenylboronic acid |

| 2-trichloro toluene (B28343) chloride |

| Dapagliflozin |

| Ibuprofen |

| Celecoxib |

| Indomethacin |

| Mefenamic acid |

| Niflumic acid |

| Serdexmethylphenidate |

| Elexacaftor |

| Nicotinamide (B372718) |

| Avatrombopag |

| Asciminib |

| Metyrapone |

| Streptonigrin |

| Saquinavir |

| Pristinamycin |

| Milrinone |

| Imidacloprid |

| Thionyl chloride |

| Bromine |

| Iron |

| Sodium azide |

| Thioglycolic acid |

| Zinc chloride |

| Phosphorous pentachloride |

| Hydrazine hydrate |

| 2-Fluorophenyl urea |

| 3-trifluoro methylphenyl urea |

| DL-nor-leucine |

| 2, 4-dichlorophenoxy acetic acid hydrazone |

| Diethyl malonate |

| Thiourea |

| N,N-dimethylformamide |

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 914637-97-1 glpbio.com |

| Molecular Formula | C₇H₃BrN₂O₂ glpbio.comuni.lu |

| Molecular Weight | 227.0149 g/mol glpbio.com |

| IUPAC Name | 5-bromo-2-cyanopyridine-3-carboxylic acid uni.lu |

| SMILES | C1=C(C=NC(=C1C(=O)O)C#N)Br uni.lu |

| InChI | InChI=1S/C7H3BrN2O2/c8-4-1-5(7(11)12)6(2-9)10-3-4/h1,3H,(H,11,12) uni.lu |

| InChIKey | ZXMOKCFTQRVZOP-UHFFFAOYSA-N uni.lu |

Structure

3D Structure

属性

IUPAC Name |

5-bromo-2-cyanopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrN2O2/c8-4-1-5(7(11)12)6(2-9)10-3-4/h1,3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXMOKCFTQRVZOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)O)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650376 | |

| Record name | 5-Bromo-2-cyanopyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914637-97-1 | |

| Record name | 5-Bromo-2-cyanopyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-cyanonicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 5 Bromo 2 Cyanonicotinic Acid

Synthetic Routes and Preparative Chemistry

The construction of the 5-Bromo-2-cyanonicotinic acid molecule hinges on the precise introduction of three different functional groups—bromo, cyano, and carboxylic acid—onto the pyridine (B92270) ring.

Direct Synthesis Approaches

Direct synthesis approaches aim to introduce the required functional groups onto a pre-existing pyridine ring in a single or minimal number of steps. A hypothetical direct approach could involve the bromination of a 2-cyanonicotinic acid precursor. However, the regioselectivity of such an electrophilic aromatic substitution would need to be carefully controlled to ensure bromination at the C-5 position. Another direct approach could be the cyanation of a 5-bromonicotinic acid derivative, though this often requires activation of the pyridine ring.

Multi-step Synthesis Strategies

Multi-step synthesis provides a more controlled and common route for preparing this compound. medium.com These strategies involve the sequential construction and modification of the pyridine core. youtube.comresearchgate.net A plausible and widely referenced strategy begins with the functionalization of more readily available precursors.

One common multi-step pathway involves the synthesis of key intermediates such as 5-bromonicotinic acid or 5-bromo-2-pyridinecarbonitrile.

Route via 5-Bromonicotinic Acid: This strategy starts with the bromination of nicotinic acid. The resulting 5-bromonicotinic acid can then be subjected to further functionalization. For instance, the carboxylic acid group can be converted into an amide, which is then dehydrated to yield the nitrile group at the C-2 position. Alternatively, a chloro group can be introduced at the C-2 position of 5-bromonicotinic acid, followed by a nucleophilic substitution with a cyanide salt to install the cyano group. guidechem.com

Route via 5-Bromo-2-pyridinecarbonitrile: An alternative strategy involves the synthesis of 5-bromo-2-pyridinecarbonitrile from 2,5-dibromopyridine. guidechem.com This is typically achieved through a nucleophilic substitution reaction where one of the bromine atoms is replaced by a cyanide group. The subsequent step would involve the introduction of a carboxylic acid group at the C-3 position, potentially through metallation followed by carboxylation.

Starting Materials and Precursors in this compound Synthesis

The selection of appropriate starting materials is crucial for an efficient synthesis. Based on the multi-step strategies, the primary precursors for the synthesis of this compound are nicotinic acid and 2,5-dibromopyridine.

Nicotinic Acid: This is a commercially available and inexpensive starting material. Its direct bromination is a key step in producing the 5-bromonicotinic acid intermediate. google.comgoogle.com

2,5-Dibromopyridine: This compound serves as a precursor for the synthesis of 5-bromo-2-pyridinecarbonitrile. The differential reactivity of the two bromine atoms can be exploited for selective functionalization. guidechem.com

Other key reagents and intermediates include:

Brominating Agents: Agents like bromine (Br₂) in the presence of thionyl chloride or a Lewis acid are used for the bromination of nicotinic acid. google.comgoogle.com

Cyanating Agents: Reagents such as sodium cyanide (NaCN) or cuprous cyanide (CuCN) are used to introduce the cyano group. guidechem.com

| Starting Material/Precursor | Role in Synthesis |

| Nicotinic Acid | Initial substrate for bromination to form 5-bromonicotinic acid. google.comgoogle.com |

| 2,5-Dibromopyridine | Precursor for the synthesis of 5-bromo-2-pyridinecarbonitrile. guidechem.com |

| 5-Bromonicotinic Acid | Key intermediate that requires subsequent functionalization to introduce the cyano group. semanticscholar.org |

| 5-Bromo-2-pyridinecarbonitrile | Intermediate that requires the introduction of the carboxylic acid group. guidechem.com |

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound and its intermediates. nih.gov This involves a systematic study of parameters such as solvent, temperature, reaction time, and catalyst. researchgate.netscielo.br

For the synthesis of the 5-bromonicotinic acid intermediate, significant improvements in yield have been achieved through catalytic methods. The direct bromination of nicotinic acid using bromine and thionyl chloride can yield up to 87.3%. google.com However, the process can be made more efficient. One patented method describes carrying out the bromination at 110-120 °C in the presence of a Lewis acid catalyst, which increases the yield to 93-95% and improves the product's purity to 98-99%. google.com The use of powdered iron as a catalyst has also been shown to result in high yields of up to 90%. google.com

In the synthesis of the 5-bromo-2-pyridinecarbonitrile intermediate from 2,5-dibromopyridine, reaction conditions are also critical. The reaction with sodium cyanide and cuprous cyanide is typically carried out in a high-boiling solvent like DMSO at elevated temperatures (e.g., 160°C) for several hours to ensure complete reaction. guidechem.com The yield for this step is reported to be around 70% after purification. guidechem.com

| Reaction Step | Reagents | Conditions | Yield (%) |

| Nicotinic Acid → 5-Bromonicotinic Acid | Nicotinic acid, Thionyl chloride, Bromine | Reflux | 87.3 |

| Nicotinic Acid → 5-Bromonicotinic Acid | Nicotinic acid, Thionyl chloride, Bromine, Lewis Acid Catalyst | 110-120 °C, 10-14 h | 93-95 |

| Nicotinic Acid → 5-Bromonicotinic Acid | Nicotinic acid, Thionyl chloride, Bromine, Powdered Iron | Reflux, 6 h | 90 |

| 2,5-Dibromopyridine → 5-Bromo-2-pyridinecarbonitrile | 2,5-Dibromopyridine, NaCN, CuCN, DMSO | 160 °C, 6 h | 70 |

Functional Group Interconversions and Transformations

Functional group interconversions are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another. fiveable.meimperial.ac.uk In the context of this compound, such transformations are key to the synthetic strategy, particularly reactions involving the bromo substituent.

Reactions at the Bromo Position (C-5)

The bromine atom at the C-5 position of the pyridine ring is a versatile functional group that can participate in a variety of chemical transformations. Halides, such as bromide, are good leaving groups, making this position susceptible to several types of reactions. vanderbilt.edu

One notable reaction of 5-bromonicotinic acid involves the generation of a hetaryne intermediate. In the presence of a strong base like lithium diisopropylamide (LDA) at low temperatures (-70 °C), 5-bromonicotinic acid can form 3,4-dehydropyridine-5-carboxylate. semanticscholar.org This highly reactive intermediate can then be trapped by nucleophiles. For example, its reaction with α-lithiated arylacetonitriles leads to the formation of 5-(α-arylcyanomethyl)nicotinic acids in moderate to good yields (60-75%). semanticscholar.org This reaction demonstrates the ability to form new carbon-carbon bonds at the C-5 position, displacing the bromo group.

While not specifically detailed for this compound in the provided context, the bromo group on such an aromatic scaffold is a prime candidate for various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira). These reactions would allow for the introduction of a wide range of substituents at the C-5 position, further diversifying the molecular structure for various applications.

Reactions at the Cyano Position (C-2)

The cyano group is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and cycloaddition reactions.

The hydrolysis of nitriles is a well-established method for the synthesis of carboxylic acids or amides, depending on the reaction conditions masterorganicchemistry.comyoutube.comorganic-chemistry.orgyoutube.com. Acid- or base-catalyzed hydrolysis of the cyano group in this compound would be expected to yield 5-bromopyridine-2,3-dicarboxylic acid or 5-bromo-2-carbamoylnicotinic acid, respectively. The conditions for these transformations typically involve heating with aqueous acid or base masterorganicchemistry.comyoutube.com. The selective hydrolysis of the cyano group in the presence of the existing carboxylic acid would require careful control of the reaction conditions.

The reduction of the nitrile group can lead to the formation of a primary amine or an aldehyde. Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the cyano group to an aminomethyl group. Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can be used for the partial reduction of the nitrile to an imine, which upon hydrolysis yields an aldehyde. The choice of reducing agent is crucial to avoid the reduction of the carboxylic acid group. For instance, sodium borohydride in methanol is a mild system used for the reduction of esters to alcohols without affecting other reducible groups scholarsresearchlibrary.com.

The cyano group can participate as a dienophile or an enophile in cycloaddition reactions, although this is less common for unactivated nitriles nih.govmit.edugoogle.commit.eduwikipedia.org. The Diels-Alder reaction, a [4+2] cycloaddition, typically involves a conjugated diene and a dienophile wikipedia.org. While the cyano group is not a traditional dienophile, its participation in intramolecular Diels-Alder reactions has been reported, leading to the formation of pyridine derivatives nih.govmit.edumit.edu. These reactions often require high temperatures or the presence of a Lewis acid catalyst to proceed.

Reactions Involving the Carboxylic Acid Group (C-3)

The carboxylic acid group at the 3-position of the pyridine ring can undergo a range of standard transformations, including esterification and amide bond formation researchgate.netnih.govguidechem.com.

Esterification: The conversion of the carboxylic acid to an ester can be achieved by reacting it with an alcohol in the presence of an acid catalyst, such as sulfuric acid, or by using coupling agents researchgate.netgoogle.com. For example, 5-bromo-2-methyl-nicotinic acid can be esterified using anhydrous ethanol (B145695) and concentrated sulfuric acid google.com. Steroid esters of nicotinic acid have also been prepared using nicotinic acid anhydride or nicotinoyl halides google.com.

Amide Bond Formation: The formation of an amide bond from the carboxylic acid involves reaction with an amine, typically in the presence of a coupling agent to activate the carboxylic acid atamanchemicals.comcarla-hd.de. Common coupling agents include carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., BOP, PyBOP), and uronium/aminium salts (e.g., HBTU, HATU). The choice of coupling agent and reaction conditions can be critical to ensure high yields and minimize side reactions.

| Reaction | Reagent | Product |

|---|---|---|

| Esterification | Alcohol (e.g., Methanol, Ethanol) + Acid Catalyst | Methyl/Ethyl 5-bromo-2-cyanonicotinate |

| Amide Formation | Amine + Coupling Agent | 5-Bromo-2-cyanonicotinamide derivative |

Esterification

The conversion of this compound to its corresponding esters is typically achieved through acid-catalyzed esterification. This reaction involves heating the carboxylic acid in the presence of an alcohol and a strong acid catalyst. While specific studies on this compound are not prevalent, the methodology is well-established for structurally similar compounds like 5-Bromo-2-Methyl-Nicotinic Acid. In a representative procedure, the nicotinic acid derivative is reacted with an excess of an alcohol, such as anhydrous ethanol, which serves as both the solvent and the reactant. A catalytic amount of concentrated sulfuric acid is added to facilitate the reaction. guidechem.com To drive the equilibrium towards the product, water generated during the reaction is removed, often by distilling off the ethanol-water azeotrope. guidechem.com The use of phase transfer catalysts, such as benzyltriethylammonium chloride (BTEAC), has also been shown to improve reaction efficiency, shorten reaction times, and increase yields. guidechem.com

Table 1: Representative Conditions for Esterification of 5-Bromo-Nicotinic Acid Derivatives

| Parameter | Condition | Purpose/Comment | Source |

| Reactants | 5-Bromo-2-Methyl-Nicotinic Acid, Anhydrous Ethanol | Ethanol acts as both reactant and solvent. | guidechem.com |

| Catalyst | Concentrated Sulfuric Acid | Pro-catalyst for the esterification reaction. | guidechem.com |

| Phase Transfer Catalyst | Benzyltriethylammonium chloride (BTEAC) | Optional, can increase reaction rate and yield. | guidechem.com |

| Temperature | 105°C | Reaction temperature to ensure a sufficient rate. | guidechem.com |

| Key Technique | Distillation of ethanol | Removes water byproduct to drive the reaction forward. | guidechem.com |

| Yield | ~82.6% | Reported average yield under optimized conditions. | guidechem.com |

Amidation

The synthesis of amides from this compound can be approached through direct or indirect methods. Direct catalytic amidation involves reacting the carboxylic acid with an amine in the presence of a catalyst that facilitates the dehydration process. Niobium(V) oxide (Nb2O5) has emerged as a highly effective and reusable heterogeneous Lewis acid catalyst for the direct amidation of various carboxylic acids with less reactive amines like aniline. researchgate.net This method is noted for its wide applicability and the catalyst's tolerance to water and basic additives. researchgate.net

Alternatively, a two-step procedure is common. The carboxylic acid is first converted to a more reactive acyl chloride. This is often accomplished by treating the acid with thionyl chloride. researchgate.net The resulting acyl chloride is then reacted with a suitable amine to form the amide bond. This latter step is typically performed in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. researchgate.net

Table 2: Methodologies for Amidation of Pyridine Carboxylic Acids

| Method | Reagents & Catalysts | Description | Source |

| Direct Catalytic Amidation | Amine, Niobium(V) oxide (Nb2O5) | A one-pot reaction where Nb2O5 acts as a reusable Lewis acid catalyst to activate the carboxylic acid. | researchgate.net |

| Two-Step Acyl Chloride Method | 1. Thionyl chloride2. Amine, Triethylamine | The carboxylic acid is first activated to an acyl chloride, which then readily reacts with an amine. | researchgate.net |

Decarboxylation Studies

Decarboxylation involves the removal of the carboxyl group, which would convert this compound into 5-bromo-2-cyanopyridine (B14956). While direct decarboxylation studies on this specific molecule are not extensively documented, several modern catalytic methods are applicable to heteroaromatic carboxylic acids.

One effective protocol involves the use of a catalyst generated in situ from copper(I) oxide and 1,10-phenanthroline (B135089), which can achieve smooth protodecarboxylation under microwave irradiation. organic-chemistry.org Another method employs silver carbonate (Ag2CO3) and acetic acid in DMSO to catalyze the reaction, which has shown high efficiency for various heteroaromatic carboxylic acids. organic-chemistry.org Furthermore, visible-light photoredox catalysis presents a mild, metal-free option for decarboxylative transformations, including reductions. organic-chemistry.org These methods offer potential pathways for the selective removal of the carboxylic acid function from this compound.

Catalytic Approaches in this compound Synthesis and Derivatization

The bromine atom on the pyridine ring is a key functional handle for a wide range of catalytic cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Reactions

Palladium is arguably the most versatile transition metal for catalyzing cross-coupling reactions involving aryl halides. mdpi.com The carbon-bromine bond in this compound and its derivatives is an excellent substrate for such transformations.

Suzuki-Miyaura Coupling : This reaction is a powerful method for forming C-C bonds by coupling the bromopyridine with an arylboronic acid. mdpi.com It is widely used due to its tolerance of various functional groups and generally high yields. mdpi.com The reaction typically employs a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium phosphate (B84403). mdpi.com

Sonogashira Coupling : This reaction facilitates the formation of a C-C bond between the bromopyridine and a terminal alkyne. The process is co-catalyzed by palladium and copper(I) and is performed in the presence of a base. It provides a direct route to 5-alkynyl-2-cyanopyridine derivatives under mild conditions.

Buchwald-Hartwig Amination : This palladium-catalyzed C-N cross-coupling reaction allows for the arylation of amines or the amination of aryl halides. It is a key method for constructing nitrogen-containing heterocycles and introducing amino groups onto the pyridine ring at the 5-position. nih.gov

Table 3: Key Palladium-Catalyzed Reactions for Derivatization

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System | Source |

| Suzuki-Miyaura | Arylboronic acid | C-C (Aryl-Aryl) | Pd(PPh3)4, Base (e.g., K3PO4) | mdpi.com |

| Sonogashira | Terminal alkyne | C-C (Aryl-Alkynyl) | Pd catalyst, Cu(I) co-catalyst, Base | |

| Buchwald-Hartwig | Amine | C-N (Aryl-Amine) | Pd catalyst, Ligand, Base | nih.gov |

Other Transition Metal Catalysis

Beyond palladium, other transition metals, particularly copper, play a significant role in the modification of bromopyridine systems. Copper-catalyzed reactions are especially relevant for cyanation. For instance, the synthesis of 5-bromo-2-cyanopyridine from 2,5-dibromopyridine can be achieved using cuprous cyanide, demonstrating the utility of copper in mediating the substitution of a bromine atom with a cyano group. guidechem.com Copper catalysts, often in the form of copper(I) salts, are instrumental in these transformations, which are foundational for synthesizing the cyano-substituted pyridine core. guidechem.comresearchgate.net

Organocatalysis

Organocatalysis, which utilizes small organic molecules as catalysts, represents a growing field in chemical synthesis. While its application in the direct functionalization of the this compound core is not yet widely reported, its principles are relevant in related transformations. For example, certain decarboxylation reactions can be achieved via visible-light photoredox catalysis using an organocatalytic system. organic-chemistry.org This approach avoids the use of transition metals and offers mild reaction conditions. As the field of organocatalysis expands, new methods for the derivatization of functionalized heterocycles like this compound are anticipated.

Novel Synthetic Strategies

Green Chemistry Approaches in Synthesis

Green chemistry principles are being increasingly integrated into the synthesis of complex molecules like this compound to minimize environmental impact. These approaches focus on the use of safer solvents, milder reagents, and more energy-efficient processes. ijarsct.co.in

Key green chemistry strategies applicable to the synthesis of functionalized nicotinic acids include:

Use of Benign Solvents: Traditional syntheses often rely on hazardous organic solvents. Green approaches prioritize the use of safer alternatives such as water, ethanol, or newer classes of non-toxic, biodegradable deep eutectic solvents (DES). ijarsct.co.in For the functionalization of pyridine rings, solvent-free synthesis is another key strategy to eliminate the ecological footprint of hazardous solvents. ijarsct.co.inrsc.org

Milder Brominating Agents: Instead of using highly corrosive and hazardous liquid bromine, greener methods may employ alternatives. N-bromosuccinimide (NBS) is considered a less hazardous option, and its use in solvents like water or alcohol can eliminate the need for chlorinated solvents. wordpress.comacsgcipr.org Another eco-friendly approach involves the in situ generation of hypobromous acid (HOBr) from a bromide/bromate mixture, which can efficiently brominate aromatic substrates under ambient conditions without a catalyst. rsc.orgcambridgescholars.com

Catalytic Innovations: The development and use of green catalysts, such as reusable heterogeneous catalysts or enzyme-based systems, are central to sustainable synthesis. These catalysts can improve reaction efficiency and be easily recovered and reused, which minimizes waste. ijarsct.co.in For instance, enzymatic synthesis using nitrilase is a recognized green route for producing nicotinic acid from 3-cyanopyridine, offering high yields under mild conditions. frontiersin.orgmdpi.com

Energy Efficiency: Microwave-assisted synthesis has emerged as an effective green technology for the functionalization of pyridines. ijarsct.co.innih.gov Microwave irradiation provides rapid and uniform heating, which can significantly shorten reaction times from hours to minutes and lower energy consumption compared to conventional heating methods. nih.gov

Photocatalysis: Visible-light photocatalysis offers a sustainable method for synthesizing and functionalizing pyridine rings under mild, metal-free conditions. acs.orgmdpi.com This technique can be used to generate pyridinyl radicals from pyridinium ions, enabling C-H functionalization with high regioselectivity. nih.govacs.org

The table below summarizes key green chemistry principles and their potential application in the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis of this compound | Potential Advantages |

| Safer Solvents | Utilizing water, ethanol, or deep eutectic solvents (DES) instead of chlorinated hydrocarbons for bromination and cyanation steps. ijarsct.co.in | Reduced toxicity, improved biodegradability, lower environmental pollution. |

| Alternative Reagents | Employing N-bromosuccinimide (NBS) or an in-situ generated bromide/bromate couple for the bromination step. wordpress.comrsc.org | Avoids handling of hazardous liquid bromine, milder reaction conditions. |

| Catalysis | Using biocatalysts like nitrilase for the hydrolysis of a nitrile precursor or heterogeneous catalysts for ring formation/functionalization. ijarsct.co.inmdpi.com | High selectivity, mild conditions, catalyst reusability, reduced waste. |

| Energy Efficiency | Applying microwave irradiation to accelerate key reaction steps, such as the formation of the substituted pyridine ring. nih.gov | Drastically reduced reaction times, lower energy consumption. |

| Photocatalysis | Using light-driven, metal-free reactions for the functionalization of the pyridine ring. acs.orgnih.gov | Mild reaction conditions, high selectivity, sustainable energy source. |

Flow Chemistry Applications

Flow chemistry, or continuous-flow synthesis, represents a paradigm shift from traditional batch production, offering significant advantages in safety, control, and scalability for the synthesis of this compound. mdpi.com This technology involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors.

The application of continuous flow chemistry is particularly beneficial for handling hazardous reagents, such as those used in cyanation, and for precisely controlling reaction parameters like temperature and pressure. nih.govresearchgate.net Key advantages of flow chemistry for synthesizing substituted pyridines include:

Enhanced Safety: The small reaction volumes within a flow reactor minimize the risks associated with handling hazardous materials like cyanides or running highly exothermic reactions. nih.gov This is a crucial advantage in cyanation processes, which can be challenging to manage at a large scale in batch equipment. researchgate.net

Precise Process Control: Flow reactors allow for superior control over reaction time, temperature, and mixing, leading to higher yields, better selectivity, and reduced byproduct formation. organic-chemistry.org This level of control is difficult to achieve in large batch reactors.

Scalability: Scaling up a reaction in a flow system is typically achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which avoids the complex and often problematic re-optimization required when scaling up batch reactions. organic-chemistry.org

Integration of Technologies: Flow chemistry setups can readily integrate other technologies, such as photocatalysis. beilstein-journals.org Heterogeneous photocatalysts can be packed into the reactor (a packed-bed reactor), allowing the reagent stream to flow through while being irradiated, combining the benefits of efficient catalysis, easy catalyst separation, and the precise control of a flow system. organic-chemistry.orgbeilstein-journals.org

Multi-step Synthesis: The modular nature of flow chemistry systems facilitates the coupling of multiple reaction steps without the need to isolate and purify intermediates. This can significantly streamline the synthesis of complex molecules. mdpi.com For example, a cyanation reaction could be followed immediately by a hydrolysis step in a continuous sequence. google.com

The following table outlines potential flow chemistry applications for key steps in the synthesis of this compound.

| Reaction Step | Flow Chemistry Application | Potential Advantages |

| Cyanation | Continuous-flow cyanation of a halogenated pyridine precursor using reagents like trimethylsilyl (B98337) cyanide (TMSCN). d-nb.info | Mitigates risks of handling hazardous cyanides; precise temperature control improves selectivity. nih.govresearchgate.net |

| Hydrolysis | Continuous hydrolysis of the cyanopyridine intermediate to the carboxylic acid in a heated flow tube reactor. google.com | Rapid reaction times, high yields, and continuous production capability. |

| Ring Functionalization | Use of a packed-bed microreactor with a heterogeneous catalyst for N-oxidation or other functionalizations. organic-chemistry.org | High efficiency and stability, catalyst is retained for continuous use, simplified purification. |

| Photochemical Steps | Integration of an LED photoreactor for photocatalytic steps, such as radical functionalization of the pyridine ring. nih.gov | Enhanced light penetration, improved safety, and scalability of photochemical reactions. beilstein-journals.org |

Structural Characterization and Spectroscopic Analysis of 5 Bromo 2 Cyanonicotinic Acid

Advanced Spectroscopic Techniques

Spectroscopy provides invaluable insight into the molecular framework, functional groups, and electronic environment of 5-Bromo-2-cyanonicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. While specific experimental spectra for this compound are not widely published, the expected signals can be predicted based on its structure.

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine (B92270) ring. The proton at the C-4 position would likely appear as a doublet, as would the proton at the C-6 position, due to mutual coupling. The electron-withdrawing nature of the bromo, cyano, and carboxylic acid groups would shift these signals downfield. A broad singlet, characteristic of a carboxylic acid proton, is also anticipated, the chemical shift of which can be highly dependent on the solvent and concentration.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display seven unique signals, one for each carbon atom in the molecule. The carbon atoms of the carboxyl and cyano groups are expected at the low-field end of the spectrum. The four carbons of the pyridine ring will have distinct chemical shifts influenced by their substituents (bromo, cyano, and carboxyl groups). The carbon atom bonded to the bromine (C-5) would be influenced by the heavy atom effect.

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Description |

|---|---|---|

| ¹H | > 10 | Broad singlet, Carboxylic acid (-COOH) |

| ¹H | 8.0 - 9.0 | Doublet, Pyridine ring proton |

| ¹H | 8.0 - 9.0 | Doublet, Pyridine ring proton |

| ¹³C | 165 - 175 | Carboxylic acid carbon (-COOH) |

| ¹³C | 140 - 160 | Pyridine ring carbons (C2, C6) |

| ¹³C | 120 - 140 | Pyridine ring carbons (C3, C4) |

| ¹³C | 115 - 125 | Cyano carbon (-CN) |

Note: The table presents expected ranges and is not based on experimental data.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of a molecule's elemental formula.

For this compound (C₇H₃BrN₂O₂), the predicted monoisotopic mass is 225.9378 Da. HRMS analysis would seek to find ions corresponding to this mass. Predicted collision cross-section (CCS) values, which relate to the ion's shape in the gas phase, can also be calculated for different adducts. sns.it

Table 2: Predicted HRMS Data for this compound

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₇H₄BrN₂O₂]⁺ | 226.9451 |

| [M+Na]⁺ | [C₇H₃BrN₂NaO₂]⁺ | 248.9270 |

Source: Data is based on theoretical predictions. sns.it

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman are essential for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad band would be anticipated in the 2500-3300 cm⁻¹ region, which is typical for the O-H stretching vibration of a hydrogen-bonded carboxylic acid. A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the carboxylic acid should appear around 1700 cm⁻¹. The nitrile (C≡N) group typically exhibits a medium-intensity absorption in the 2220-2260 cm⁻¹ region. Vibrations associated with the pyridine ring (C=C and C=N stretching) are expected in the 1400-1600 cm⁻¹ range. The C-Br stretch would appear at lower wavenumbers, typically below 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy, being complementary to IR, is particularly useful for detecting vibrations of non-polar or symmetric bonds. The C≡N and C-Br stretching vibrations are expected to produce strong signals in the Raman spectrum. Symmetric breathing modes of the pyridine ring would also be readily observable.

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| Nitrile | C≡N stretch | 2220 - 2260 | Medium |

| Carboxylic Acid | C=O stretch | 1680 - 1720 | Strong |

| Pyridine Ring | C=C, C=N stretches | 1400 - 1600 | Medium-Strong |

| Carboxylic Acid | C-O stretch | 1210 - 1320 | Strong |

Note: The table presents expected ranges and is not based on specific experimental data for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The substituted pyridine ring in this compound constitutes a chromophore that absorbs light in the ultraviolet region. The spectrum is expected to show absorptions corresponding to π→π* transitions. The presence of the carboxyl, cyano, and bromo substituents will influence the exact wavelength of maximum absorbance (λ_max) and the molar absorptivity. These groups can cause a bathochromic (red) or hypsochromic (blue) shift compared to unsubstituted pyridine. A detailed analysis would likely reveal multiple bands corresponding to the electronic transitions within the aromatic system.

Crystallographic Analysis

While spectroscopic methods provide information about connectivity and functional groups, only X-ray crystallography can reveal the precise three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the molecular structure, including precise bond lengths, bond angles, and torsional angles. This technique would also elucidate the crystal packing and intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups or other non-covalent interactions involving the bromine and nitrogen atoms.

A search of the published scientific literature and crystallographic databases indicates that a single-crystal X-ray diffraction study for this compound has not been reported. Therefore, definitive experimental data on its crystal system, space group, unit cell parameters, and solid-state conformation are not available at this time. If such a study were performed, it would provide conclusive evidence of the molecule's geometry and its supramolecular assembly in the crystalline form.

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. For this compound, a Hirshfeld surface analysis would provide a detailed picture of the various non-covalent interactions at play.

The analysis generates a three-dimensional surface around the molecule, which can be colored according to different properties, such as dnorm (normalized contact distance), to highlight intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. Blue regions represent contacts longer than the van der Waals radii, and white areas denote contacts at the van der Waals separation.

Table 2: Predicted Hirshfeld Surface Analysis Data for this compound (Hypothetical)

| Interaction Type | Predicted Contribution | Significance |

| O···H/H···O | High | Indicates the presence of strong hydrogen bonds involving the carboxylic acid group. |

| N···H/H···N | Moderate | Represents hydrogen bonds involving the pyridine nitrogen and cyano group. |

| Br···H/H···Br | Moderate to Low | Suggests the presence of halogen bonding and other van der Waals interactions involving the bromine atom. |

| C···H/H···C | Low | Relates to weaker van der Waals contacts. |

| C···C | Low | May indicate the presence of π-π stacking interactions. |

Hydrogen Bonding Networks and π-π Stacking Interactions

The crystal structure of this compound is expected to be dominated by a network of hydrogen bonds. The carboxylic acid group is a particularly strong hydrogen bond donor (from the hydroxyl group) and acceptor (from the carbonyl oxygen). This typically leads to the formation of robust hydrogen-bonded synthons, such as the classic carboxylic acid dimer, or chains and sheets if other functional groups are involved.

In addition to hydrogen bonding, π-π stacking interactions between the pyridine rings are also likely to play a role in the crystal structure of this compound. These interactions, which arise from the overlap of π-orbitals of adjacent aromatic rings, are a significant force in the stabilization of many crystal structures. The geometry of the π-π stacking can vary, from face-to-face to edge-to-face arrangements, and can have a significant impact on the electronic and physical properties of the material. In bromo-substituted aromatic compounds, slipped π-π stacking is a common motif.

Table 3: Predicted Intermolecular Interaction Parameters for this compound (Hypothetical)

| Interaction | Donor/Acceptor/Atoms Involved | Predicted Distance (Å) | Predicted Angle (°) |

| Hydrogen Bond | O-H···O (Carboxylic acid dimer) | 2.6 - 2.8 | 160 - 180 |

| Hydrogen Bond | O-H···N (Carboxylic acid to Pyridine N) | 2.7 - 2.9 | 150 - 170 |

| Hydrogen Bond | C-H···O (Pyridine C-H to Carbonyl O) | 3.0 - 3.5 | 130 - 160 |

| Halogen Bond | C-Br···O/N | 3.0 - 3.4 | 150 - 175 |

| π-π Stacking | Pyridine ring centroid to centroid | 3.4 - 3.8 | - |

Computational Chemistry and Theoretical Studies of 5 Bromo 2 Cyanonicotinic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the electronic structure and properties of molecules. However, specific studies applying these methods to 5-Bromo-2-cyanonicotinic acid are not found in the reviewed literature.

Density Functional Theory (DFT) Studies

A thorough search of scientific databases indicates that no specific Density Functional Theory (DFT) studies have been published for this compound. DFT is a widely used computational method to investigate the electronic structure of many-body systems, but its application to this particular compound has not been documented in available research.

Molecular Orbital Analysis (HOMO-LUMO)

There are no published studies detailing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis for this compound. This type of analysis is crucial for understanding a molecule's reactivity and electronic properties. The HOMO-LUMO energy gap is a key parameter that is currently undetermined for this compound from specific computational studies.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations, which are used to understand the physical movements of atoms and molecules over time, have not been specifically reported for this compound. Consequently, there is no data available on its dynamic behavior, conformational changes, or interactions with other molecules from MD simulations.

Structure-Reactivity Relationship (SRR) Modeling

No studies focused on the structure-reactivity relationship (SRR) of this compound were identified. SRR modeling helps in understanding how the chemical structure of a molecule influences its reactivity, but this has not been explored for this compound in the available literature.

Predictive Modeling of Chemical Behavior

Predictive modeling of the chemical behavior of this compound has not been the subject of any specific published research. While general predictive models for chemical properties exist, dedicated studies to model the specific behavior of this compound are not available.

In Silico Studies for Conformation and Interactions

As of the latest available research, specific in silico studies detailing the conformational analysis and molecular interactions of this compound are not present in the public scientific literature. While computational chemistry and theoretical studies, such as Density Functional Theory (DFT) calculations and molecular docking, are commonly employed to investigate the structural and electronic properties of related nicotinic acid and pyridine (B92270) derivatives, dedicated research on the conformational preferences and interaction profiles of this compound has not been published.

Theoretical studies on analogous compounds often explore parameters such as optimized molecular geometry, bond lengths, bond angles, and dihedral angles to determine the most stable conformations. Furthermore, molecular electrostatic potential (MEP) maps and frontier molecular orbital (HOMO-LUMO) analyses are frequently used to predict sites of intermolecular interactions. However, without specific studies on this compound, any discussion of its conformational and interaction characteristics would be speculative.

Researchers have conducted in silico analyses on various other substituted nicotinic acids to understand their biological activities and chemical reactivity. These studies provide a framework for how such an investigation on this compound could be performed. Typically, this would involve:

Conformational Analysis: A systematic search of the potential energy surface to identify low-energy conformers. This is often achieved by rotating the rotatable bonds, such as the C-C bond connecting the carboxylic acid group to the pyridine ring.

Geometric Parameters: Calculation of key bond lengths, bond angles, and dihedral angles for the optimized geometries using quantum mechanical methods.

Interaction Studies: Using techniques like molecular docking to simulate the binding of the molecule to a biological target or analyzing non-covalent interactions in a simulated environment.

Given the absence of such specific data for this compound, no detailed research findings or data tables on its in silico conformational and interaction studies can be presented at this time. Future computational research would be necessary to elucidate these specific molecular properties.

Applications and Advanced Research of 5 Bromo 2 Cyanonicotinic Acid and Its Derivatives

Medicinal Chemistry and Drug Discovery

The utility of 5-Bromo-2-cyanonicotinic acid in drug discovery is rooted in its inherent chemical reactivity and its identity as a "heterocyclic building block". bldpharm.com Heterocyclic compounds, particularly those containing nitrogen, are foundational to a vast number of pharmaceuticals due to their ability to engage in various intermolecular interactions with biological targets like enzymes and receptors. nih.gov

Role as a Pharmaceutical Intermediate and Building Block

In pharmaceutical synthesis, intermediates are the crucial chemical compounds that form the steps between raw materials and the final active pharmaceutical ingredient (API). This compound serves as a key intermediate or building block, providing a pre-formed, functionalized core structure that medicinal chemists can elaborate upon. chemimpex.com

The reactivity of its functional groups is key to its role:

Carboxylic Acid (-COOH): This group can be readily converted into esters, amides, or other functionalities, allowing for the attachment of various side chains to explore interactions with biological targets.

Bromine Atom (-Br): As a halogen, bromine is an excellent leaving group in nucleophilic substitution reactions and is highly effective in cross-coupling reactions (like Suzuki or Heck couplings), enabling the formation of carbon-carbon or carbon-heteroatom bonds to build molecular complexity. chemimpex.comnbinno.com

Cyano Group (-C≡N): The nitrile can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used to construct various heterocyclic rings, offering another avenue for molecular diversification.

This multi-faceted reactivity allows the compound to be a starting point for a diverse range of more complex molecules, streamlining the synthesis of potential drug candidates.

Scaffold for Biologically Active Molecules

Development of Potential Drug Candidates Targeting Enzymes or Receptors

The derivatives synthesized from this compound and its close analogs are being investigated for their ability to modulate the activity of various enzymes and receptors, which are central to many disease processes. For instance, nicotinic acid derivatives have been explored as antagonists for dopamine (B1211576) and serotonin (B10506) receptors. nih.gov The development of small molecule inhibitors and modulators is a cornerstone of modern drug discovery. acetherapeutics.com

| Target Class | Potential Therapeutic Application | Role of Nicotinic Acid Scaffold |

|---|---|---|

| Enzymes (e.g., Kinases, Proteases) | Oncology, Inflammation | Provides a rigid core for orienting functional groups to bind in the active site. |

| G-Protein Coupled Receptors (GPCRs) | Neurological Disorders, Metabolic Diseases | The nitrogen atom and other functional groups can form key hydrogen bonds and ionic interactions with receptor residues. mdpi.com |

| Ion Channels (e.g., Nicotinic Receptors) | Neurodegenerative Diseases, Pain | Serves as a bioisostere for endogenous ligands or as an allosteric modulator. nih.gov |

Synthesis of Heterocyclic Compounds with Therapeutic Potential

Heterocyclic chemistry is a fundamental aspect of drug design, with a majority of FDA-approved drugs containing heterocyclic rings. nih.gov this compound is a precursor for synthesizing more complex fused heterocyclic systems. The cyano and carboxylic acid groups can react intramolecularly or with external reagents to form new rings, such as pyridopyrimidines or other fused systems, which often possess unique biological activities. The synthesis of novel heterocyclic compounds remains a major focus for discovering treatments for a wide range of diseases, from infections to cancer. nih.govsamipubco.com

Exploration of Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) is the study of how the chemical structure of a molecule correlates with its biological activity. wikipedia.orgcollaborativedrug.com By systematically modifying the structure of a lead compound, medicinal chemists can determine which parts of the molecule are essential for its therapeutic effect. drugdesign.org

For derivatives of this compound, SAR studies would typically involve:

Modification of the Carboxylic Acid: Converting the acid to various amides or esters to probe for hydrogen bonding interactions and changes in solubility and cell permeability.

Replacement of the Bromine Atom: Using cross-coupling chemistry to replace the bromine with different aryl or alkyl groups to explore hydrophobic pockets in the target binding site.

Transformation of the Cyano Group: Converting the nitrile to other functional groups to assess its role in binding or its contribution to the molecule's electronic properties.

These systematic modifications help in optimizing the potency and selectivity of a drug candidate, leading to more effective and potentially safer medicines. nih.govnih.gov

Specific Therapeutic Areas of Investigation

While research on this compound itself is often foundational, its derivatives and closely related nicotinic acid analogs are being investigated across several key therapeutic areas. The versatility of the pyridine (B92270) scaffold makes it suitable for developing agents for complex diseases. Areas of interest include neurological disorders, by targeting receptors in the central nervous system, and oncology, by designing enzyme inhibitors that disrupt cancer cell signaling. chemimpex.comnbinno.comnih.gov The development of antiprotozoal agents has also been an area of research for related cyanopyridine structures. ottokemi.com

Anti-inflammatory Agents

Derivatives of nicotinic acid, the parent compound of this compound, have been systematically investigated for their anti-inflammatory properties. Studies have shown that introducing specific substituents, such as a bromophenyl group, can yield compounds with significant analgesic and anti-inflammatory effects. jst.go.jp

Research into a series of 2-substituted phenyl derivatives of nicotinic acid revealed that compounds featuring a 2-bromophenyl substituent displayed notable analgesic and anti-inflammatory activities, which were found to be comparable to the established nonsteroidal anti-inflammatory drug (NSAID) mefenamic acid. jst.go.jp One of the most active compounds in this series demonstrated a potent dual anti-inflammatory and analgesic profile. jst.go.jp Further investigation into the mechanism of these derivatives showed that they could significantly reduce the serum levels of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). jst.go.jpnih.gov Other studies on nicotinic acid derivatives have confirmed their ability to inhibit not only TNF-α and IL-6 but also inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cell models, highlighting their potential to modulate critical inflammatory pathways. nih.gov

Table 1: Analgesic Activity of 2-Bromophenyl Nicotinic Acid Derivatives

| Compound | Writhing Response Reduction (%) | Reference Drug (Mefenamic Acid) Reduction (%) |

|---|---|---|

| Derivative 4a | 61.7 ± 4.8 | 72.4 ± 4.6 |

| Derivative 4c | 73.7 ± 6.2 | 72.4 ± 4.6 |

| Derivative 4d | Significant | 72.4 ± 4.6 |

Data sourced from studies on nicotinic acid derivatives with 2-bromophenyl substituents, showing significant reduction in acetic acid-induced writhing in mice. jst.go.jp

Anticancer Agents

The core structure of bromo-substituted heterocycles is a prominent feature in the development of modern anticancer therapies. 5-Bromonicotinic acid itself is utilized as a building block in the synthesis of various compounds intended for oncological applications. guidechem.com Research has focused on modifying related bromo-heterocyclic scaffolds to develop potent and selective kinase inhibitors and other antitumor agents.

A notable area of research involves the design of novel 5-bromo-7-azaindolin-2-one derivatives, which are structurally related to the multi-targeted tyrosine kinase inhibitor Sunitinib. In one study, a series of these derivatives were synthesized and evaluated for their in vitro activity against a panel of human cancer cell lines. Several of these compounds exhibited broad-spectrum antitumor potency superior to that of Sunitinib. The most active compound, designated 23p, was found to be 8.4- to 11.3-fold more potent than Sunitinib against HepG2 (liver), A549 (lung), and Skov-3 (ovarian) cancer cell lines. Another derivative, 23c, showed 9.4-fold greater potency than Sunitinib against the A549 cell line. These findings highlight the critical role of the 5-bromo-substituted core in achieving high antitumor efficacy.

Table 2: In Vitro Anticancer Activity of 5-Bromo-7-azaindolin-2-one Derivatives (IC₅₀ in µM)

| Compound | HepG2 (Liver) | A549 (Lung) | Skov-3 (Ovarian) |

|---|---|---|---|

| 23c | - | 3.103 | - |

| 23d | - | - | 3.721 |

| 23p | 2.357 | 3.012 | 2.859 |

| Sunitinib (Reference) | 31.594 | 29.257 | 31.547 |

IC₅₀ values represent the concentration required to inhibit 50% of cell growth.

Antidiabetic Agents (e.g., SGLT2 Inhibitors)

While Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors are a major class of antidiabetic drugs, research into nicotinic acid derivatives for type 2 diabetes has primarily focused on alternative mechanisms of action. nih.govnih.gov These derivatives have been investigated for their ability to inhibit carbohydrate-hydrolyzing enzymes and modulate lipid metabolism.

A library of novel nicotinic acid derivatives was synthesized and evaluated for inhibitory activity against α-amylase and α-glucosidase, two key enzymes involved in dietary carbohydrate digestion and glucose absorption. nih.gov Certain compounds demonstrated micromolar inhibition against α-amylase, with one derivative showing a remarkable 72% enzyme inactivation level, surpassing the efficacy of the reference drug, acarbose. nih.gov Other compounds in the series exhibited potent inhibition of α-glucosidase, with activity comparable to acarbose. nih.gov Mechanistic studies revealed that these promising compounds acted via a noncompetitive inhibition pathway for both enzymes, which can offer advantages over competitive inhibitors in regulating enzyme function. nih.govacs.org Another nicotinic acid analogue, acipimox, has been studied for its antilipolytic effects, where it was shown to significantly reduce plasma free fatty acids, triglycerides, and glucose in patients with type 2 diabetes. nih.gov

Table 3: Enzyme Inhibitory Activity of Nicotinic Acid Derivatives for Diabetes

| Compound | Target Enzyme | IC₅₀ (µM) | Inhibition Mechanism |

|---|---|---|---|

| Derivative 8 | α-amylase | 20.5 | Noncompetitive |

| Derivative 44 | α-amylase | 58.1 | Noncompetitive |

| Derivative 35 | α-glucosidase | 32.9 | Noncompetitive |

| Derivative 39 | α-glucosidase | 26.4 | Noncompetitive |

| Acarbose (Reference) | α-glucosidase | Comparable | - |

IC₅₀ values represent the concentration required to inhibit 50% of enzyme activity. nih.gov

Antipsychotics

The investigation of bromo-substituted aromatic compounds has led to the discovery of highly potent and atypical antipsychotic agents. A key example is (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, a derivative that exhibits powerful antidopaminergic properties. This compound was found to be equipotent to highly active salicylamide (B354443) antipsychotics in both in vitro receptor binding assays and in vivo behavioral models. A significant finding was its preferential inhibition of the hyperactivity component in apomorphine-induced behavioral syndromes. This selectivity is considered an indicator of a low tendency to induce extrapyramidal side effects (EPS) in humans at clinically effective antipsychotic doses, marking it as a promising candidate for an atypical antipsychotic profile.

Nonsteroidal Anti-inflammatory Drugs (NSAIDs)

The mechanism of many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes. Research has explored derivatives of pyridine carboxylic acids, such as nicotinic acid, as potential COX inhibitors. nih.govresearchgate.net Some studies have successfully synthesized nicotinic acid derivatives that were compared directly against traditional NSAIDs. jst.go.jp

As mentioned previously, nicotinic acid derivatives containing a 2-bromophenyl group showed potent analgesic and anti-inflammatory effects comparable to mefenamic acid. jst.go.jp This suggests a mechanism of action that may align with that of classical NSAIDs. Further supporting this, molecular docking studies of other nicotinic acid derivatives have been performed to evaluate their binding and inhibitory potency within the COX-2 active site, with results corresponding to their observed biological activity. nih.gov Additionally, research has been conducted on creating chemical conjugates of nicotinic acid with existing NSAIDs, aiming to synthesize new chemical entities with potentially modified or improved anti-inflammatory properties. nih.gov

Antimicrobial/Antifungal Agents

Bromo-substituted heterocyclic compounds are a wellspring for the discovery of novel antimicrobial and antifungal agents. The presence of the bromine atom often enhances the biological activity of the parent molecule.

Derivatives of 6-bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridine have been synthesized and screened for in vitro antimicrobial activity. researchgate.net These compounds showed significant inhibitory effects against a range of pathogenic microbes. The antibacterial activity was tested against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Proteus vulgaris and Klebsiella pneumoniae. Antifungal screening was conducted against Aspergillus niger and Penicillium chrysogenium. researchgate.net Many of the synthesized compounds demonstrated potent activity when compared to standard reference drugs like chloramphenicol (B1208) and fluconazole. researchgate.net Similarly, nicotinic acid benzylidene hydrazide derivatives have shown antimicrobial activity comparable to standard drugs against strains including S. aureus, E. coli, and C. albicans. nih.gov

Table 4: Antimicrobial Activity of 6-Bromo-1H-imidazo[4,5-b]pyridine Derivatives (Zone of Inhibition in mm)

| Compound | S. aureus | B. subtilis | P. vulgaris | K. pneumoniae | A. niger | P. chrysogenium |

|---|---|---|---|---|---|---|

| 3c | 16 | 15 | 16 | 14 | 12 | 11 |

| 3g | 17 | 16 | 17 | 15 | 13 | 12 |

| Chloramphenicol | 19 | 18 | 19 | 17 | - | - |

| Fluconazole | - | - | - | - | 15 | 14 |

Data represents the diameter of the zone of inhibition at a concentration of 100 µg/disc. researchgate.net

Neurological Disorders

The nicotinic acid framework is of significant interest in the context of neurological disorders due to its structural relationship to nicotine (B1678760) and its role as a precursor to nicotinamide (B372718) adenine (B156593) dinucleotide (NAD). Neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) are widely distributed throughout the central nervous system (CNS) and are implicated in the pathophysiology of numerous conditions, including Alzheimer's disease, Parkinson's disease, and epilepsy. nih.govresearchgate.neteurekaselect.com

Consequently, derivatives of nicotinic acid and related structures are explored as modulators of these receptors. For instance, certain derivatives of 1-aryl-1,2,3,4-tetrahydroisoquinoline, which can contain bromo-substituents, have been evaluated for their anticonvulsant effects in models of nicotine- and strychnine-induced seizures. mdpi.com In these studies, several derivatives demonstrated activity comparable to reference anticonvulsant drugs. The rationale for this research is based on predictions that these molecules are likely to have nicotinic receptor agonistic or antagonistic activity, making them relevant candidates for treating seizure disorders where cholinergic transmission is disrupted. mdpi.com The capacity of certain heterocyclic systems to cross the blood-brain barrier further enhances their potential for treating CNS disorders. researchgate.net

Metabolic Diseases

Nicotinic acid (Niacin, Vitamin B3) is a well-established therapeutic agent for metabolic diseases, particularly dyslipidemia. It favorably modulates blood lipid profiles by reducing low-density lipoprotein (LDL), triglycerides, and lipoprotein(a), while increasing high-density lipoprotein (HDL) cholesterol researchgate.netnih.gov. The mechanism of action involves the inhibition of hepatic diacylglycerol acyltransferase-2 (DGAT2), a key enzyme in triglyceride synthesis, and interaction with the G-protein coupled receptor 109A (GPR109A) researchgate.net.

Derivatives of nicotinic acid are being explored to mitigate side effects, such as flushing, and to enhance therapeutic efficacy. While specific studies on this compound in metabolic diseases are not prominent, its core structure suggests that it could serve as a scaffold for developing novel modulators of lipid metabolism. The introduction of bromo and cyano groups can significantly alter the electronic and steric properties of the molecule, potentially leading to derivatives with modified potency and selectivity for relevant biological targets.

Autoimmune Diseases

The role of nicotinic acid and its derivatives in autoimmune diseases is an emerging area of research. The connection is largely centered on the immunomodulatory functions of nicotinic acid and its metabolite, nicotinamide adenine dinucleotide (NAD+). NAD+ is a critical coenzyme in cellular redox reactions and a substrate for enzymes involved in immune regulation harvard.edu. Research has shown that NAD+ can modulate the immune response by influencing the differentiation of T-cells, potentially shifting the balance from pro-inflammatory to anti-inflammatory states harvard.edu. This has led to investigations into the therapeutic potential of nicotinamide in animal models of autoimmune diseases like multiple sclerosis nih.gov.

Furthermore, there are autoimmune conditions that directly involve nicotinic receptors. For instance, myasthenia gravis is caused by antibodies targeting muscle nicotinic acetylcholine receptors nih.govresearchgate.net. While this is distinct from the pharmacological action of nicotinic acid, it highlights the importance of the nicotinic scaffold in the context of autoimmune disorders. Derivatives of this compound could potentially be explored for their ability to modulate immune responses or interact with specific nicotinic receptors implicated in autoimmune pathways.

Cardiovascular Diseases

The primary application of nicotinic acid in cardiovascular medicine is in the management of atherosclerosis and the prevention of coronary artery disease nih.govnih.gov. Its beneficial effects on the lipid profile contribute significantly to its anti-atherosclerotic properties. Moreover, emerging evidence suggests that nicotinic acid possesses anti-inflammatory effects that are independent of its lipid-lowering actions, which may also contribute to its cardiovascular benefits nih.gov.

A Russian patent describes a series of 5-bromonicotinic acid derivatives with demonstrated anti-arrhythmic activity, highlighting a direct cardiovascular application for compounds with a similar substitution pattern to this compound google.com. This suggests that the bromo-substituted nicotinic acid core is a promising scaffold for the development of novel cardiovascular drugs.

Table 1: Investigated Cardiovascular Applications of Nicotinic Acid and its Derivatives

| Compound/Derivative Class | Application | Mechanism of Action (where known) | Reference |

|---|---|---|---|

| Nicotinic Acid (Niacin) | Atherosclerosis, Dyslipidemia | Lowers LDL and triglycerides, raises HDL, anti-inflammatory effects | researchgate.netnih.govnih.gov |

Prodrug Strategies and Targeted Delivery

A significant limitation of nicotinic acid therapy is the high incidence of side effects, most notably cutaneous flushing, which is mediated by the release of prostaglandins (B1171923) researchgate.net. To address this, various prodrug and targeted delivery strategies have been developed for nicotinic acid and its analogues.

The prodrug approach involves chemically modifying the drug to create an inactive form that is converted to the active drug in the body. This can improve the drug's pharmacokinetic profile and reduce side effects. For nicotinic acid, ester prodrugs have been synthesized to enhance properties like membrane permeability nih.gov. Another strategy involves creating conjugates with other molecules, such as bile acids, to target specific transporters for absorption and achieve sustained release nih.gov. Polymeric carriers, like poloxamers, have also been used to create niacin prodrugs that offer a slow and controlled release of the active drug, thereby prolonging its half-life and potentially reducing side effects google.com.

These strategies could be applied to this compound to develop derivatives with improved therapeutic indices. For instance, esterification of the carboxylic acid group or conjugation to a targeting moiety could enhance its delivery to specific tissues or cells.

Table 2: Prodrug and Delivery Strategies for Nicotinic Acid Derivatives

| Strategy | Example | Purpose | Reference |

|---|---|---|---|

| Ester Prodrugs | Nicotinic acid esters | Enhance membrane permeability for alternative delivery routes | nih.gov |

| Bile Acid Conjugates | CDCA-lysine-niacin | Target ASBT for absorption and sustained release | nih.gov |

| Polymeric Prodrugs | Poloxamer-niacin prodrug | Slow release of niacin, prolonging its half-life | google.com |

Agrochemical Applications

Nicotinic acid and its derivatives are important scaffolds in the development of agrochemicals, including herbicides and insecticides. The pyridine ring is a common motif in many pesticides usda.gov.

Synthesis of Herbicides

Derivatives of nicotinic acid have been investigated for their herbicidal properties. For example, a series of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid exhibited excellent herbicidal activity against various weeds usda.gov. Pyridinecarboxylic acids, such as picloram (B1677784) and clopyralid, are a well-established class of synthetic auxin herbicides bcpcpesticidecompendium.orgnih.gov. Research in this area continues to explore modifications of the nicotinic acid structure to discover new and more effective herbicides. Ethyl 5-bromonicotinate, a closely related compound, is used in the formulation of agrochemicals, including herbicides chemimpex.com. This indicates a potential application for this compound as a building block for novel herbicidal compounds.

Table 3: Herbicidal Nicotinic Acid Derivatives

| Derivative Class | Target Weeds | Mechanism of Action (where applicable) | Reference |

|---|---|---|---|

| N-(arylmethoxy)-2-chloronicotinamides | Bentgrass, duckweed | Not specified | usda.gov |

| 6-aryl-2-picolinates (derived from picolinic acid, a nicotinic acid isomer) | Broadleaf weeds | Synthetic auxin | nih.gov |

Synthesis of Insecticides

While direct synthesis of insecticides from this compound is not documented, its structural analogues are key intermediates in the production of certain insecticides. For instance, 5-bromonicotinic acid is a precursor in the synthesis of some biologically active compounds semanticscholar.orggoogle.comgoogle.com. Although not explicitly detailed in the provided search results, the broader class of neonicotinoids, which are structurally related to nicotinic acid, are a major class of insecticides. The functionalization of the nicotinic acid core, including halogenation, is a common strategy in the design of new insecticidal molecules.

Synthesis of Fungicides

There is currently no specific information available in the scientific literature detailing the use of this compound as a direct precursor or intermediate in the synthesis of fungicides. Research on fungicidal compounds derived from nicotinic acid often involves different substitution patterns, and a direct synthetic pathway originating from this compound is not documented in the reviewed sources.

Materials Science

Detailed research on the application of this compound within the various sub-fields of materials science is not present in the available literature.

No studies have been identified that explore the use of this compound in the development of functional materials.

The role of this compound as a monomer or functional additive in polymer chemistry has not been described in published research.

There is no available data suggesting the use of this compound in the synthesis or as a component of dyes or pigments.

No literature could be found that discusses the application or integration of this compound in the field of liquid crystals.

Chemical Biology Research Tools

Chemical biology utilizes chemical techniques to study and manipulate biological systems. This field relies on a diverse toolkit of molecules to probe cellular functions and interactions.

Probing Biological Pathways

The elucidation of biological pathways is a cornerstone of modern molecular biology and drug discovery. Chemical probes are small molecules designed to interact with specific targets within a pathway, allowing researchers to study their function. While compounds with halogenated pyridine cores are of interest in medicinal chemistry, there are no published studies that specifically describe the use of this compound as a tool for probing biological pathways.

Derivatives for Protein and Peptide Synthesis

The chemical synthesis of proteins and peptides is a vital technology, enabling the production of therapeutics, research reagents, and biomaterials. This process often involves the use of amino acid derivatives with various protecting groups to control the step-wise assembly of the peptide chain. Common strategies include solid-phase peptide synthesis (SPPS) using either Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) chemistry. A review of the literature on peptide synthesis methodologies and building blocks did not yield any results indicating that derivatives of this compound are used in protein or peptide synthesis. The field primarily relies on well-established protected amino acid derivatives to construct polypeptide chains. peptide.comnih.govthermofisher.com

Analytical Methodologies for 5 Bromo 2 Cyanonicotinic Acid and Its Metabolites/derivatives

Chromatographic Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures. For a compound like 5-Bromo-2-cyanonicotinic acid, with its polar functional groups (carboxylic acid and nitrile) and aromatic nature, several chromatographic techniques are applicable.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly suitable method for the analysis of this compound due to the compound's polarity and thermal lability. A typical HPLC method would involve reversed-phase chromatography.

Stationary Phase: A C18 column is a common choice for the separation of polar aromatic compounds. The nonpolar nature of the C18 stationary phase allows for interaction with the aromatic ring of the analyte.